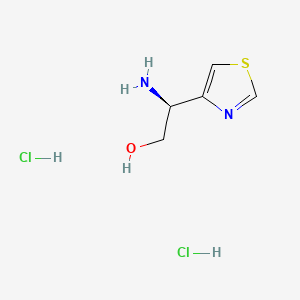

(S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride

CAS No.:

Cat. No.: VC13802369

Molecular Formula: C5H10Cl2N2OS

Molecular Weight: 217.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10Cl2N2OS |

|---|---|

| Molecular Weight | 217.12 g/mol |

| IUPAC Name | (2S)-2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H/t4-;;/m1../s1 |

| Standard InChI Key | GAFOICFIKLBOFO-RZFWHQLPSA-N |

| Isomeric SMILES | C1=C(N=CS1)[C@@H](CO)N.Cl.Cl |

| SMILES | C1=C(N=CS1)C(CO)N.Cl.Cl |

| Canonical SMILES | C1=C(N=CS1)C(CO)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring substituted at the 4-position with an ethanolamine group. The stereochemistry at the chiral center is defined as (S)-configuration, which influences its interactions with biological targets. The dihydrochloride salt form arises from protonation of the amino group and ethanol’s hydroxyl group, stabilized by two hydrochloric acid molecules .

Key structural identifiers include:

Physicochemical Characteristics

The compound’s dihydrochloride form significantly alters its physical properties compared to the free base. Key data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.12 g/mol | |

| Solubility | High in water, moderate in DMSO | |

| Storage Conditions | 2–8°C under inert atmosphere | |

| Hazard Statements | H302, H315, H319, H335 |

The thiazole ring contributes to its planar aromaticity, while the ethanolamine side chain enables hydrogen bonding and salt formation .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride typically involves multi-step processes:

-

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones yields the thiazole core.

-

Chiral Introduction: Asymmetric synthesis or enzymatic resolution ensures the (S)-configuration at the chiral center .

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .

Chemical Reactivity

The compound’s reactivity is dominated by:

-

Amino Group: Participates in nucleophilic substitutions, forming amides or Schiff bases.

-

Thiazole Ring: Undergoes electrophilic substitutions at the 2- and 5-positions due to electron-rich sulfur and nitrogen atoms.

-

Hydroxyl Group: Can be esterified or oxidized to a ketone under strong conditions .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Thiamine (Vitamin B₁) | No ethanolamine side chain | Cofactor in carbohydrate metabolism |

| (S)-2-Amino-2-(thiazol-2-yl)ethanol | Thiazole substitution at 2-position | Enhanced antimicrobial activity |

| 4-Methylthiazole | Lacks amino alcohol moiety | Industrial solvent |

The 4-thiazolyl substitution in (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride uniquely positions it for targeted drug design .

Future Research Directions

-

Target Identification: Proteomic studies to map binding partners.

-

Derivative Synthesis: Modifying the thiazole ring or ethanolamine chain to enhance potency.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume